molecular formula C4H10ClF2N B2489345 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride CAS No. 2170129-90-3

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride

Cat. No.: B2489345
CAS No.: 2170129-90-3
M. Wt: 145.58
InChI Key: DEGJSQCUKWESJF-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H9F2N·HCl. It is a derivative of propanamine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride typically involves the following steps:

    Fluorination: The starting material, 2,2-difluoropropane, is prepared by the fluorination of propane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

    Amination: The 2,2-difluoropropane is then subjected to an amination reaction with methylamine. This reaction is usually carried out under high pressure and elevated temperatures to ensure complete conversion.

    Hydrochloride Formation: The resulting 2,2-Difluoro-N-methylpropan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

    Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted amines or fluorinated compounds.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced amines or other hydrogenated compounds.

Scientific Research Applications

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: It may bind to specific receptors in biological systems, altering their activity and leading to various physiological effects.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and biochemical processes.

    Signal Transduction: The compound may influence signal transduction pathways, modulating cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethylamine;hydrochloride
  • 2,2-Difluoro-N-ethylpropan-1-amine;hydrochloride
  • 2,2-Difluoro-N-methylbutan-1-amine;hydrochloride

Uniqueness

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methylated nitrogen. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-4(5,6)3-7-2;/h7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYTRWTLWUPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170129-90-3
Record name (2,2-difluoropropyl)(methyl)amine hydrochloride
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